molecular formula C15H24N4O2S B2877627 N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide CAS No. 1207003-65-3

N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide

Cat. No. B2877627
CAS RN: 1207003-65-3
M. Wt: 324.44
InChI Key: KKDLUHZGUYXFNU-UHFFFAOYSA-N
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Description

“N-isopropyl-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The compound also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, a related compound, N,N′-bis((thiophene-2-carboxamide)propyl)piperazine, has been synthesized from the reaction of thiophene-2-carbonylchloride and 1,4-bis(3-aminopropyl)piperazine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, as has been done for similar compounds . Unfortunately, without specific studies on this compound, it’s difficult to provide a detailed analysis of its molecular structure.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Researchers have developed hybrid molecules containing penicillanic acid or cephalosporanic acid moieties through microwave-assisted synthesis. These compounds, related in structure to the query, were investigated for antimicrobial, antilipase, and antiurease activities. Some exhibited good to moderate antimicrobial activity against tested microorganisms, with specific compounds showing antiurease and antilipase activities. This highlights the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Structural Characterization and Synthesis

The synthesis and structural characterization of N,N′-bis((thiophene-2-carboxamido)propyl)piperazine have been detailed, providing insights into the chemical structure and potential reactivity of similar compounds. Through elemental analysis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy, along with X-ray analysis, researchers have laid the groundwork for future applications in material science and medicinal chemistry (Balaban et al., 2008).

Antiviral and Antimicrobial Activities

Compounds structurally related to the queried molecule have shown promise in antiviral and antimicrobial activities. For instance, new urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Some derivatives demonstrated promising activities, suggesting potential applications in agricultural and pharmaceutical sectors (Reddy et al., 2013).

Enantioselective Catalysis

N-formamides derived from L-piperazine-2-carboxylic acid have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This catalytic activity, including high yields and enantioselectivities, presents a method for asymmetric synthesis, which is crucial in the development of pharmaceuticals and fine chemicals (Wang et al., 2006).

Future Directions

Future research on this compound could include detailed synthesis and characterization studies, investigation of its chemical reactivity, and exploration of its potential biological activities. Given the known activities of many thiophene derivatives, it could be of interest in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

Similar compounds containing a thiophene ring are known to show biological activities and have been studied for their interaction with various biological molecules .

Mode of Action

It’s known that amides, which are essential components constituting living organisms, have strong coordinating ability to various transition metal ions . This suggests that the compound might interact with its targets through coordination bonds, leading to changes in the targets’ function.

Biochemical Pathways

Compounds containing a thiophene ring are known to inhibit hiv replication in cell culture assays , suggesting that they may affect the biochemical pathways involved in viral replication.

Result of Action

Similar compounds have been evaluated for their in vitro cytotoxic activity , suggesting that they may have potential anticancer effects.

properties

IUPAC Name

N-propan-2-yl-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-12(2)17-15(21)19-9-7-18(8-10-19)6-5-16-14(20)13-4-3-11-22-13/h3-4,11-12H,5-10H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDLUHZGUYXFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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